![molecular formula C14H18N4O4S B2662346 N-methyl-3-nitro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzene-1-sulfonamide CAS No. 1030722-66-7](/img/structure/B2662346.png)
N-methyl-3-nitro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzene-1-sulfonamide
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Overview
Description
Indole derivatives, which might share some structural similarities with the compound you mentioned, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are often used in the synthesis of important drug molecules .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and a variety of chemical reactions. For example, indole derivatives can be synthesized from various starting materials, and the process often involves electrophilic substitution due to the presence of π-electrons .Molecular Structure Analysis
The molecular structure of a compound greatly influences its physical and chemical properties. For instance, indole is a heterocyclic compound that contains a benzopyrrole nucleus, making it aromatic in nature .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Indole, for example, is a crystalline, colorless compound with a specific odor .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-nitro-4-(4-prop-2-ynylpiperazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(23(21,22)15-2)11-14(13)18(19)20/h1,4-5,11,15H,6-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHZMVHIAGCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC#C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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